N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is a compound that features a tetrazole ring and a furan ring connected through a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent coupling with the furan-2-carboxamide moiety. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a furan-2-carboxylic acid derivative under amide bond-forming conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing it to interact with biological targets in a similar manner .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-tetrazol-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine
- N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
- N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide
Uniqueness
N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is unique due to the presence of both a tetrazole ring and a furan ring, which can impart distinct chemical and biological properties. The combination of these two heterocycles can enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9N5O2 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
N-[2-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9N5O2/c18-12(11-6-3-7-19-11)14-9-4-1-2-5-10(9)17-8-13-15-16-17/h1-8H,(H,14,18) |
InChI Key |
VJHVONPKQGEHGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)N3C=NN=N3 |
Origin of Product |
United States |
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